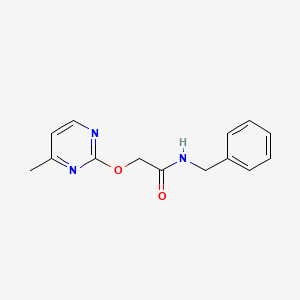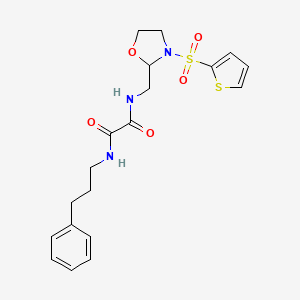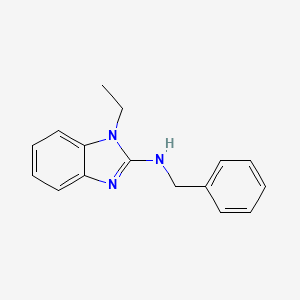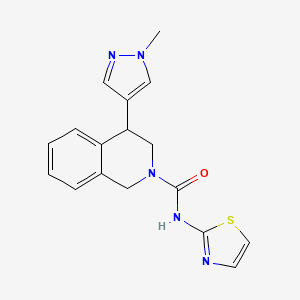
N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and derivatives . Pyrimidines are aromatic heterocyclic compounds that contain a pyrimidine moiety, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound has been employed in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of “this compound” and similar compounds involves the design and preparation of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been determined by single-crystal X-ray analysis . The N-substituent at the imidazole moiety slightly affects the interplanar angle between the 4-hexyloxyphenyl ring and the benzimidazole system .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied. For instance, the parent 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide was reacted with appropriate benzene sulfonyl chlorides and aryl halides to obtain new N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazides .科学的研究の応用
Synthesis and Process Research
N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide is involved in the synthesis of important intermediates for anticancer drugs. A notable example includes the synthesis of 4,6-dichloro-2-methylpyrimidine, a critical intermediate for the anticancer drug dasatinib. The synthesis process involves acetamidine hydrochloride and dimethyl malonate, undergoing cyclization and chlorination with phosphorus oxychloride under optimized conditions. This synthesis pathway highlights the compound's role in developing treatments for critical health conditions (Guo Lei-ming, 2012).
Oxidative Reactions and Catalysis
The compound plays a significant role in catalytic oxidative reactions, particularly in converting alcohols and aldehydes to carboxylic acids. An electrocatalytic method utilizing 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator showcases the compound's involvement in a greener alternative to traditional oxidation processes. This method demonstrates its potential in pharmaceutical synthesis, including the large-scale synthesis of precursors to medications like levetiracetam used in treating epilepsy (M. Rafiee et al., 2018).
Corrosion Inhibition
In the realm of materials science, derivatives of this compound show promising applications as corrosion inhibitors. This application is critical for protecting metals in harsh chemical environments, highlighting the compound's versatility beyond pharmaceuticals into industrial applications. Studies have demonstrated the efficacy of related acetamide derivatives in inhibiting corrosion, emphasizing the potential of this compound in this field (A. Yıldırım & M. Cetin, 2008).
Anti-inflammatory and Antimicrobial Activities
Research into heterocyclic compounds fused to thiophene moieties, using citrazinic acid as a synthon, has uncovered anti-inflammatory and antimicrobial activities. These studies suggest the broader therapeutic potential of this compound-related compounds, offering avenues for new drug development against inflammation and microbial infections (A. Amr, N. M. Sabry, & Mohamed M. Abdulla, 2007).
将来の方向性
The future directions for the study of “N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, the anti-fibrotic activities of similar compounds were evaluated, indicating that they might be developed into novel anti-fibrotic drugs .
作用機序
Target of Action
N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide, also known as Tirbanibulin , primarily targets the microtubules and Src kinase signaling pathway . Microtubules are a component of the cell’s cytoskeleton and are involved in maintaining cell shape, enabling cell motility, and most importantly, in cell division. Src kinase is a type of protein kinase that plays a key role in regulating cellular processes such as proliferation, differentiation, survival, and migration.
Mode of Action
Tirbanibulin functions as a mitotic inhibitor by inhibiting tubulin polymerization and Src kinase signaling . It binds to the colchicine binding site of β-tubulin and inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . By inhibiting the Src kinase signaling pathway, it also affects various cellular processes that are crucial for tumor growth and metastasis .
Biochemical Pathways
The compound’s action on microtubules and Src kinase signaling leads to the upregulation of p53 , a protein that regulates the cell cycle and acts as a tumor suppressor . It also triggers apoptosis via caspase-3 stimulation and poly (ADP-ribose) polymerase cleavage . These biochemical changes result in the inhibition of cell proliferation and induction of cell death, thereby preventing the growth and spread of cancer cells .
Result of Action
The molecular and cellular effects of Tirbanibulin’s action include cell cycle arrest at the G2/M phase , upregulation of p53 , and induction of apoptosis . These effects lead to the inhibition of cell proliferation and induction of cell death, thereby preventing the growth and spread of cancer cells .
特性
IUPAC Name |
N-benzyl-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-11-7-8-15-14(17-11)19-10-13(18)16-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFVMHWBMYKEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2922683.png)

![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922691.png)

![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2922695.png)
![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2922696.png)
![4-[bis(2-chloroethyl)sulfamoyl]benzoic Acid](/img/structure/B2922697.png)


![8-cyclopentyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922702.png)
![3-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2922703.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloro-5-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2922704.png)

